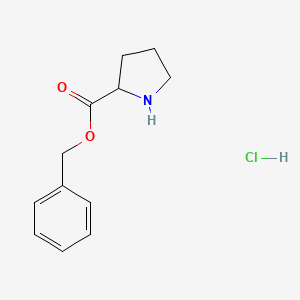

benzyl pyrrolidine-2-carboxylate hydrochloride

Description

The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 212. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['197199', '71043']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMOHHWRPHBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41324-66-7 (Parent) | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-71-4 | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16652-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16652-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, a pivotal building block in peptide synthesis and pharmaceutical development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data.

(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, also known as L-Proline benzyl ester hydrochloride, serves as a crucial intermediate in the creation of complex peptides and other biologically active molecules.[3] The benzyl ester acts as a protecting group for the carboxylic acid functionality of the proline residue, preventing undesirable side reactions during peptide chain elongation.[3] The hydrochloride salt form enhances the compound's stability, handling, and storage properties, presenting it as an easily weighable crystalline solid.[1][3]

I. Synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

The most prevalent and high-yielding method for synthesizing (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is through the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride (SOCl₂).[3][4] This method is favored for its efficiency and the straightforward isolation of the product.

A. Underlying Chemical Principles

The reaction proceeds via a Fischer-Speier-type esterification mechanism. Thionyl chloride plays a dual role in this synthesis. Primarily, it reacts with benzyl alcohol in situ to generate benzyl chloride and sulfur dioxide, along with hydrochloric acid (HCl). The generated HCl protonates the carboxylic acid of L-proline, activating it towards nucleophilic attack by benzyl alcohol. Some sources also suggest that thionyl chloride can directly activate the carboxylic acid by forming a highly reactive acyl chloride intermediate.[5] However, in the presence of excess alcohol, the former pathway of in-situ HCl generation is considered more likely.[6] The secondary amine of the proline ring is protonated by the generated HCl, forming the hydrochloride salt and preventing it from participating in side reactions.

The overall reaction is as follows:

L-Proline + Benzyl Alcohol + SOCl₂ → (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

B. Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.[3][4]

Materials and Equipment:

-

L-Proline

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen or argon gas inlet

-

Buchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

Step-by-Step Procedure:

-

Under an inert atmosphere (nitrogen or argon), cool 70 mL (651 mmol) of benzyl alcohol to 0 °C in a suitable reaction flask equipped with a magnetic stirrer.[3][4]

-

Slowly add 7.0 mL (91.2 mmol) of thionyl chloride dropwise to the cooled benzyl alcohol while maintaining vigorous stirring.[3][4] Caution: This reaction is exothermic and releases HCl and SO₂ gases; perform this step in a well-ventilated fume hood.

-

Once the addition of thionyl chloride is complete, add 5.0 g (43.4 mmol) of L-proline to the reaction mixture in one portion.[3][4]

-

Maintain the reaction at 0 °C with continuous stirring under an inert atmosphere for 2 hours.[3][4]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.[3][4]

-

Upon completion, slowly pour the reaction mixture into 300 mL of diethyl ether to precipitate the product.[4]

-

Store the mixture at -20 °C for at least 7 days to ensure complete crystallization.[4]

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.[4]

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.[4]

-

Dry the product under vacuum to obtain (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride as a white solid.[4]

C. Alternative Synthesis Strategies

While the thionyl chloride method is robust, alternative, "greener" approaches exist, such as the direct Fischer-Speier esterification using a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent that allows for azeotropic removal of water.[7][8] This method avoids the use of the corrosive and hazardous thionyl chloride but may require longer reaction times and careful control of water removal to drive the equilibrium towards the product.[7][8]

D. Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride.

II. Characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

A. Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][9] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [4][9] |

| Molecular Weight | 241.71 g/mol | [4][10] |

| Melting Point | 142.1-144.0 °C | [4] |

| Optical Rotation | [α]²⁰D = -44 ± 2º (c=1 in MeOH) | [2] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][3] |

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected chemical shifts (δ) for (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride in CDCl₃ are as follows:[4]

-

δ 7.41-7.21 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.16 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 3.80 (dd, 1H): Proton on the α-carbon of the pyrrolidine ring.

-

δ 3.15-2.82 (m, 2H): Protons on the δ-carbon of the pyrrolidine ring adjacent to the nitrogen.

-

δ 2.42-1.62 (m, 4H): Protons on the β- and γ-carbons of the pyrrolidine ring.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in CDCl₃ are:[4]

-

δ 175.5: Carbonyl carbon of the ester.

-

δ 136.0: Quaternary aromatic carbon of the benzyl group.

-

δ 128.8, 128.5, 128.3: Aromatic carbons of the benzyl group.

-

δ 66.9: Methylene carbon (-CH₂-) of the benzyl group.

-

δ 59.9: α-carbon of the pyrrolidine ring.

-

δ 47.2: δ-carbon of the pyrrolidine ring.

-

δ 30.4, 25.6: β- and γ-carbons of the pyrrolidine ring.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride include:

-

~3400 cm⁻¹: N-H stretching of the secondary ammonium salt.

-

~3000-2800 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

-

~1740 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200 cm⁻¹: C-O stretching of the ester group.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, the expected molecular ion peak in the mass spectrum would correspond to the free base (C₁₂H₁₅NO₂) with a mass-to-charge ratio (m/z) of approximately 205.11. The hydrochloride itself is not typically observed.

C. Visualization of the Characterization Logic

Caption: Logical flow for the characterization of the synthesized product.

III. Applications and Significance

(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is a valuable reagent in several areas of chemical research and development:

-

Peptide Synthesis: It is a fundamental building block for introducing proline residues into peptide chains, particularly in solid-phase peptide synthesis (SPPS).[1] The benzyl ester protecting group is stable under many coupling conditions and can be readily removed by hydrogenolysis.

-

Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of a wide range of proline-based pharmaceutical compounds, chiral drugs, and other biologically active molecules.[1][2]

-

Chiral Synthesis: Its inherent chirality makes it a useful starting material in asymmetric synthesis for the creation of enantiomerically pure compounds.[1][2]

IV. Conclusion

The synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride via the thionyl chloride-mediated esterification of L-proline is a reliable and high-yielding method. The identity and purity of the product can be unequivocally confirmed through a combination of physical and spectroscopic characterization techniques. Its importance as a versatile building block in peptide synthesis and medicinal chemistry underscores the necessity of robust and well-characterized synthetic procedures.

References

- 1. valencelabs.co [valencelabs.co]

- 2. chemimpex.com [chemimpex.com]

- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]

- 4. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Pyrrolidine-2-carboxylate Hydrochloride

This guide provides a comprehensive overview of the analytical methodologies required for the robust spectroscopic characterization of benzyl pyrrolidine-2-carboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

Introduction: The Imperative of Spectroscopic Verification

This compound is a key building block in synthetic organic chemistry, particularly in the synthesis of proline-containing peptidomimetics and pharmaceutical intermediates. Its molecular structure, comprising a benzyl ester, a secondary amine (protonated as a hydrochloride salt), and a pyrrolidine ring, presents a unique spectroscopic fingerprint. Accurate and unambiguous confirmation of its identity and purity is paramount for regulatory compliance, reproducibility of synthetic procedures, and the ultimate safety and efficacy of downstream products.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a holistic and definitive structural analysis of this compound. We will explore not only the expected data but also the rationale for selecting specific experimental parameters, thereby empowering the analyst to confidently acquire and interpret high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Expertise & Experience: Experimental Protocol Design

The hydrochloride salt form of the analyte dictates the choice of solvent and experimental setup. The primary objective is to obtain high-resolution spectra by ensuring complete dissolution and minimizing interfering signals.

Protocol: ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices due to the high polarity and hydrogen-bonding capacity required to dissolve the hydrochloride salt. DMSO-d₆ is another alternative, which has the advantage of not exchanging with the N-H protons. For this guide, we will consider CD₃OD.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

-

-

Instrument Setup & Acquisition:

-

The analysis should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

-

Shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately -1 to 14 ppm.

-

Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing carbon-proton couplings into single lines.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale. For CD₃OD, the residual solvent peak is used as an internal reference (¹H: 3.31 ppm; ¹³C: 49.0 ppm).

-

-

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts and their assignments for this compound. These predictions are based on established chemical shift theory and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1' | ~7.30-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2' | ~5.25 | Singlet | 2H | Benzylic methylene (-CH₂-Ph) |

| 2 | ~4.50 | Triplet | 1H | Pyrrolidine C2-H (α-proton) |

| 5 | ~3.40-3.60 | Multiplet | 2H | Pyrrolidine C5-H₂ |

| 3, 4 | ~2.00-2.40 | Multiplet | 4H | Pyrrolidine C3-H₂ and C4-H₂ |

| NH₂⁺ | ~9.0-10.0 | Broad Singlet | 2H | Ammonium protons |

Note: The NH₂⁺ signal may be broad and its chemical shift is highly dependent on concentration and residual water content. If D₂O is used as the solvent, this signal will exchange and disappear.

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~170-172 | Ester carbonyl |

| 1' (ipso) | ~135-137 | Aromatic quaternary carbon |

| 1' (ortho, meta, para) | ~128-130 | Aromatic CH carbons |

| 2' | ~67-69 | Benzylic methylene (-CH₂-Ph) |

| 2 | ~59-61 | Pyrrolidine C2 (α-carbon) |

| 5 | ~46-48 | Pyrrolidine C5 |

| 3, 4 | ~25-32 | Pyrrolidine C3 and C4 |

Visualization of NMR Assignments

The following diagram illustrates the molecular structure with atom numbering corresponding to the predicted NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

Expertise & Experience: Protocol for Solid-State IR Analysis

For a crystalline solid like a hydrochloride salt, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is recommended to obtain a high-quality spectrum.[1]

Protocol: ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2] Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Expected IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups within the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-2800 | N-H Stretch | Ammonium salt (-NH₂⁺-) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (pyrrolidine and benzyl CH₂) |

| ~1740-1720 | C=O Stretch | Ester carbonyl |

| ~1600, ~1495 | C=C Stretch | Aromatic ring |

| ~1250-1150 | C-O Stretch | Ester C-O |

The broad absorption in the 3100-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt is a key diagnostic feature for the hydrochloride form of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a polar and non-volatile molecule like this compound, Electrospray Ionization (ESI) is the ideal ionization technique.[3][4]

Expertise & Experience: ESI-MS Protocol

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. A high voltage is applied to the capillary, which nebulizes the solution into a fine spray of charged droplets.[5]

-

Mass Analysis: As the solvent evaporates from the droplets, charged analyte molecules are released into the gas phase and enter the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

Predicted Mass Spectrum and Fragmentation

In positive mode ESI-MS, the molecule will be detected as the protonated free base. The hydrochloride salt will dissociate in solution.

-

Expected Molecular Ion: The molecular weight of the free base (C₁₂H₁₅NO₂) is 205.25 g/mol . The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 206.1 .

-

Plausible Fragmentation Pathway: Tandem MS (MS/MS) experiments would involve isolating the m/z 206.1 ion and subjecting it to collision-induced dissociation. Key predicted fragment ions are listed below.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment Structure | Loss |

| 116.1 | Pyrrolidine-2-carboxylic acid ion | Benzyl group (C₇H₇) |

| 91.1 | Tropylium ion | Pyrrolidine-2-carboxylate moiety |

| 70.1 | Pyrrolidinium ion | Benzyloxycarbonyl group |

Integrated Spectroscopic Analysis: A Self-Validating Workflow

The Logic of Integration

-

MS confirms the molecular weight of the free base (m/z 206.1 for [M+H]⁺).

-

IR confirms the presence of the key functional groups: an ammonium salt (broad N-H stretch), an ester (C=O and C-O stretches), and an aromatic ring.

-

NMR provides the complete picture:

-

¹H NMR confirms the presence and ratio of all proton types: 5 aromatic, 2 benzylic, and 7 pyrrolidine protons.

-

¹³C NMR confirms the number of unique carbon environments, including the ester carbonyl, aromatic carbons, and aliphatic carbons of the pyrrolidine and benzyl groups.

-

Advanced 2D NMR experiments (like COSY and HSQC, not detailed here) could be used to definitively map the connectivity between protons and carbons.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the integrated spectroscopic analysis.

Caption: Workflow for integrated spectroscopic analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

Solubility and Stability Profile of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride: A Methodological Compendium for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the insights herein are synthesized from established regulatory guidelines and field-proven experimental practices. We delve into the causality behind methodological choices, presenting detailed protocols for equilibrium solubility determination and forced degradation studies under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for assessing these critical physicochemical properties. This guide emphasizes the development of a stability-indicating analytical method (SIAM) and illustrates potential degradation pathways. All quantitative data is structured for clarity, and key workflows are visualized to enhance understanding.

Introduction

Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a chiral building block frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structural features, including a benzyl ester and a pyrrolidine ring, make it a versatile synthon but also introduce potential liabilities related to chemical stability.[2] A thorough understanding of its solubility and stability is not merely a regulatory formality but a cornerstone of rational drug development. These properties profoundly influence critical outcomes such as bioavailability, formulation design, manufacturing process robustness, and the determination of a product's shelf-life and storage conditions.[3][4]

This guide provides an in-depth exploration of the essential studies required to build a comprehensive physicochemical profile of this compound. We will move beyond rote procedures to explain the scientific rationale underpinning each experimental design, from pH selection in solubility studies to the choice of stressors in forced degradation, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[5]

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics. This information, summarized in Table 1, is critical for designing subsequent experiments, such as preparing stock solutions and selecting analytical techniques.

Table 1: Physicochemical Properties of (S)-Benzyl Pyrrolidine-2-Carboxylate Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 16652-71-4 | [6][7] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [6] |

| Molecular Weight | 241.72 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Storage | 4°C, sealed storage, away from moisture |[6][8] |

Solubility Studies: The Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a primary parameter.[9] The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility.[10]

Rationale for Experimental Design

The choice of media is dictated by regulatory guidelines, which recommend assessing solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[11] This ensures that the determined solubility reflects the compound's behavior in the body. Temperature is maintained at 37 ± 1 °C to mimic physiological conditions. The goal is to reach a state of equilibrium where the concentration of the dissolved solute is maximal and stable over time.[11]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Media Preparation : Prepare three aqueous buffer systems as specified by regulatory bodies:

-

pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes).

-

pH 4.5 (e.g., Acetate buffer).

-

pH 6.8 (e.g., Phosphate buffer).

-

-

Sample Preparation : Add an excess amount of this compound to separate vials containing a fixed volume (e.g., 10 mL) of each prepared buffer. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.

-

Equilibration : Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Equilibrium Confirmation : To confirm equilibrium, withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, showing no significant change between the later time points.[11]

-

Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter. This step is critical to avoid artificially high results.

-

Quantification : Dilute the filtered supernatant with an appropriate solvent to a concentration within the validated range of a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Data Reporting : Perform the experiment in triplicate for each condition. Calculate the mean solubility and standard deviation. Report the results in mg/mL, as shown in Table 2.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Example Solubility Data Summary

| pH / Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

|---|---|---|

| pH 1.2 Buffer | 37 | Experimental Value |

| pH 4.5 Buffer | 37 | Experimental Value |

| pH 6.8 Buffer | 37 | Experimental Value |

| Water | 25 | Experimental Value |

Stability Studies: Unveiling Degradation Pathways

Forced degradation (or stress testing) is a critical component of drug development mandated by ICH guidelines.[12] These studies are designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[3] The primary objectives are:

-

To identify likely degradation products and establish degradation pathways.[12]

-

To demonstrate the specificity of the analytical method, ensuring it can separate the parent compound from all potential degradation products. Such a method is termed a "stability-indicating analytical method" (SIAM).[13][14]

-

To understand the intrinsic stability of the molecule, which aids in developing a stable formulation and defining storage conditions.[5]

The Cornerstone: Stability-Indicating HPLC Method (SIAM)

Before initiating stress studies, a robust SIAM, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[15][16] The method must be able to resolve the active pharmaceutical ingredient (API) peak from any peaks corresponding to degradation products, process impurities, and excipients. Gradient reversed-phase HPLC with UV detection is the most common approach.[16]

Experimental Protocols: Forced Degradation

The following protocols outline the standard stress conditions. The goal is to achieve a target degradation of 5-20% of the API. This level is sufficient to generate and detect primary degradation products without causing such extensive degradation that secondary and tertiary products complicate the analysis.[12]

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

A. Acid Hydrolysis

-

Rationale : This condition tests for lability to low pH, which is relevant for oral drugs and acidic formulations. The primary target for acid-catalyzed hydrolysis in this molecule is the benzyl ester bond.[17][18]

-

Protocol :

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep a control sample of the stock solution under the same conditions without acid.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

-

After the incubation period, cool the sample to room temperature and neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 N NaOH).

-

Dilute to a suitable concentration for HPLC analysis.

-

-

-

B. Base Hydrolysis

-

Rationale : This tests for lability to high pH. Base-catalyzed hydrolysis (saponification) of the ester is a very common degradation pathway for ester-containing drugs.[19]

-

Protocol :

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep a control sample.

-

Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes - 2 hours), as base hydrolysis is often faster than acid hydrolysis.

-

Neutralize with an equivalent amount of HCl (e.g., 1 mL of 0.1 N HCl).

-

Dilute to a suitable concentration for HPLC analysis.

-

-

-

C. Oxidative Degradation

-

Rationale : This condition simulates exposure to atmospheric oxygen or oxidizing agents. The pyrrolidine ring, being a saturated N-heterocycle, can be susceptible to oxidation.[20][21] Hydrogen peroxide is a commonly used and recommended oxidizing agent.

-

Protocol :

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep a control sample.

-

Store the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

-

D. Thermal Degradation

-

Rationale : This study evaluates the stability of the solid drug substance at elevated temperatures, simulating potential excursions during transport or storage.

-

Protocol :

-

Place a known amount of the solid API in a vial and expose it to dry heat in an oven (e.g., 80°C) for a set period (e.g., 24-48 hours).

-

Keep a control sample stored at the recommended storage condition (4°C).

-

After exposure, dissolve the stressed and control samples in a suitable solvent to the target concentration for HPLC analysis.

-

-

-

E. Photolytic Degradation

-

Rationale : This study assesses the drug's sensitivity to light, which is crucial for determining packaging requirements. The protocol must adhere to ICH Q1B guidelines.[22][23][24]

-

Protocol :

-

Expose the solid API and a solution of the API to a light source that provides a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[25]

-

Simultaneously, prepare "dark control" samples by wrapping identical samples in aluminum foil and placing them in the same chamber to differentiate between thermal and light-induced degradation.[25]

-

After exposure, prepare the solid and solution samples for HPLC analysis.

-

-

Visualization: Forced Degradation Workflow & Potential Pathways

Caption: General Workflow for Forced Degradation Studies.

Caption: Potential Degradation Pathways.

Table 3: Example Forced Degradation Results Summary

| Stress Condition | % Assay of Parent | % Total Impurities | Mass Balance (%) | Remarks / Major Degradants |

|---|---|---|---|---|

| Control | 100.0 | < 0.1 | 100.0 | No degradation |

| Acid (0.1 N HCl, 80°C, 8h) | 88.5 | 11.2 | 99.7 | Peak at RRT 0.5 (likely Proline) |

| Base (0.1 N NaOH, 40°C, 2h) | 85.2 | 14.5 | 99.7 | Peak at RRT 0.5 (likely Proline) |

| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 7.8 | 99.9 | Peak at RRT 1.2 (Polar degradant) |

| Thermal (80°C, 48h) | 99.5 | 0.4 | 99.9 | Minor degradation observed |

| Photolytic (ICH Q1B) | 98.9 | 1.0 | 99.9 | Minor degradation observed |

Conclusion

The methodologies detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. A systematic execution of these studies is indispensable for mitigating risks in drug development. The solubility profile directly informs formulation strategies to ensure adequate bioavailability, while the stability assessment underpins the development of a robust drug product with a defined shelf-life. By understanding potential degradation pathways, scientists can proactively design stable formulations, select appropriate packaging, and establish reliable analytical control strategies, ensuring the final product is both safe and efficacious.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. rjptonline.org [rjptonline.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. scispace.com [scispace.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scite.ai [scite.ai]

- 20. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. youtube.com [youtube.com]

- 25. q1scientific.com [q1scientific.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyl Pyrrolidine-2-Carboxylate Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to a diverse array of biological targets with high affinity.[1][2][3] This five-membered saturated heterocycle is a cornerstone in the architecture of numerous natural products and blockbuster pharmaceuticals, including antihypertensives, antivirals, and central nervous system agents.[4][5] Its prevalence stems from its unique stereochemical properties and its ability to impart favorable pharmacokinetic profiles to drug molecules.[1]

Among the vast arsenal of chiral building blocks available to the synthetic chemist, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride emerges as a particularly versatile and valuable synthon. This guide, intended for professionals in organic synthesis and drug development, provides a comprehensive overview of its synthesis, characterization, and strategic application in the construction of complex, enantiomerically pure molecules. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate key synthetic pathways, empowering researchers to leverage this powerful tool in their own discovery programs.

I. Synthesis and Characterization of the Chiral Building Block

The reliable and scalable synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is paramount to its utility. A robust and well-documented procedure begins with the readily available and inexpensive chiral pool starting material, L-proline.

Protocol 1: Synthesis of (S)-Benzyl Pyrrolidine-2-Carboxylate Hydrochloride[6]

This synthesis proceeds via the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride, which serves as both a chlorinating agent for the carboxylic acid and a dehydrating agent.

Reaction Scheme:

References

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benzyl (2R)-pyrrolidine-2-carboxylate | C12H15NO2 | CID 736154 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in Biochemical Assays

Abstract

Benzyl pyrrolidine-2-carboxylate hydrochloride is a proline analog whose specific mechanism of action (MoA) is not extensively documented in publicly available literature.[1][2][3] This guide, written for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for systematically elucidating the biochemical MoA of this compound and other novel proline mimetics. We will move from broad-based screening to specific target validation, emphasizing the causal logic behind experimental choices and the integration of biochemical, cellular, and biophysical data to build a robust, self-validating scientific narrative.

Introduction and Structural Hypothesis Generation

The core of the target molecule is a pyrrolidine-2-carboxylate scaffold, which makes it a structural analog of the amino acid L-proline.[4][5] Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered ring. This rigid structure is critical for the architecture of proteins, particularly collagen, and serves as a key recognition motif in a multitude of biological processes, including signal transduction and protein folding.[6][7]

The benzyl ester moiety is a common protecting group in organic synthesis but can also contribute to the pharmacophore of a molecule, potentially enhancing membrane permeability or participating in hydrophobic interactions within a target's binding site. Given this structural context, we can formulate several primary hypotheses for the MoA of this compound:

-

Hypothesis 1: Competitive Inhibition of Proline-Utilizing Enzymes. The compound may act as a competitive inhibitor for enzymes that use proline as a substrate. Key enzyme families in this category include Proline Dehydrogenase (PRODH), involved in proline catabolism, and prolyl hydroxylases, which are critical for collagen stability.[8]

-

Hypothesis 2: Disruption of Proline-Dependent Protein-Protein Interactions. Proline-rich motifs are recognized by specific protein domains, such as SH3, WW, and GYF domains, which are crucial hubs in cellular signaling networks.[6][7] The compound could act as a mimetic, competitively disrupting these interactions.

-

Hypothesis 3: General Cytotoxicity or Off-Target Effects. Like many novel chemical entities, the compound may exhibit bioactivity through mechanisms not directly related to its structural similarity to proline, such as general cytotoxicity or interaction with unforeseen targets.[9][10]

This guide outlines a tiered experimental workflow designed to systematically test these hypotheses.

The Experimental Workflow: A Tiered Approach to MoA Elucidation

Caption: Tiered workflow for MoA elucidation.

Tier 1: Broad Spectrum Biochemical & Phenotypic Screening

The initial goal is to cast a wide net to identify a quantifiable biological effect. This involves parallel screening in both biochemical (cell-free) and cellular (cell-based) systems.

Biochemical Assay: Enzyme Inhibition Panel

Based on Hypothesis 1, a primary screen should target key enzymes in proline metabolism. The objective is to determine if the compound causes a reduction in enzyme activity.

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for PRODH)

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 100 mM potassium phosphate, pH 7.5).

-

Enzyme Stock: Dilute purified recombinant human PRODH to a working concentration (e.g., 2X final concentration) in assay buffer. The concentration should be determined empirically to ensure the reaction is in the linear range.[11]

-

Substrate Stock: Prepare a stock of L-proline (e.g., 10X final concentration) in assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[11][12]

-

Cofactor/Detection Reagent Stock: Prepare a stock of the necessary cofactor (e.g., FAD for PRODH) and a detection reagent that measures product formation or substrate consumption. For PRODH, this could be a coupled assay measuring the reduction of a reporter molecule like resazurin.

-

Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

-

Assay Execution (384-well plate format):

-

Add 50 nL of the compound serial dilutions to the appropriate wells. Include DMSO-only wells for high (100% activity) control and a known inhibitor for low (0% activity) control.

-

Add 5 µL of the 2X enzyme solution to all wells and pre-incubate with the compound for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[13]

-

Initiate the reaction by adding 5 µL of the substrate/cofactor/detection reagent mix.

-

Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic read.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_low_control) / (V₀_high_control - V₀_low_control)).

-

Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[11]

-

Cell-Based Assay: Proliferation & Viability

Running a cell-based assay in parallel is crucial. It provides physiologically relevant data and helps test Hypothesis 3 (general cytotoxicity).[14][15]

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Culture: Plate cells from different lineages (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the cells for a standard period (e.g., 72 hours) under normal culture conditions (37°C, 5% CO₂).

-

Signal Detection: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescent signal and normalize the data to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 2: Hit Validation and In-Cell Mechanism

If Tier 1 yields a "hit" (e.g., a confirmed IC₅₀ < 10 µM in an enzyme assay), the next stage is to validate this finding with more detailed biochemical studies and confirm that the compound engages its target in a cellular environment.

Enzyme Kinetics: Determining the Mode of Inhibition

Understanding how the compound inhibits the enzyme is a critical part of MoA studies. The primary modes are competitive, non-competitive, and uncompetitive, which can be distinguished by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[16]

Experimental Protocol: Mode of Inhibition Study

-

Assay Setup: The assay is similar to the IC₅₀ determination, but it is run in a matrix format.

-

Vary the concentration of the inhibitor across the x-axis of the plate (e.g., 0, 0.5x, 1x, 2x, 4x the IC₅₀).

-

Vary the concentration of the substrate (L-proline) down the y-axis of the plate, spanning a range from below to well above its Km (e.g., 0.25x to 8x Km).[12]

-

-

Data Collection: Measure the initial reaction velocities for all combinations of inhibitor and substrate concentrations.

-

Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).

-

Competitive Inhibition: The lines will intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.

-

Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, but Vmax decreases.

-

Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease.

-

This analysis provides strong evidence for the binding mechanism at the active site.

Downstream Pathway Analysis

If the compound affects a target within a known signaling pathway, we must verify that this engagement translates to a downstream cellular effect.[17]

Caption: Hypothetical pathway involving PRODH inhibition.

Experimental Protocol: Western Blot for Downstream Markers

Let's assume our target is PRODH, which has been linked to the regulation of reactive oxygen species (ROS) and HIF-1α stability.[8]

-

Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ for an appropriate time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for a downstream marker (e.g., HIF-1α) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A confirmed MoA would show a compound-dependent change in the level of the downstream marker (e.g., an increase in HIF-1α stabilization).

Tier 3: Biophysical Confirmation of Direct Target Engagement

The final and most rigorous step is to demonstrate a direct, physical interaction between the compound and its purified target protein.[18][19] This eliminates the possibility that the observed effects in biochemical and cellular assays are due to artifacts or indirect mechanisms. Advanced biophysical techniques are the gold standard for this validation.[20][21]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters (affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n)) in a single experiment.

Protocol Outline:

-

Sample Preparation: Purified target protein is placed in the ITC sample cell, and the compound is loaded into the injection syringe. Both must be in the exact same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the compound are made into the protein solution.

-

Data Acquisition: The instrument measures the minute heat changes after each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate Kᴅ, ΔH, and n. A confirmed interaction will produce a clear sigmoidal binding curve.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for measuring the kinetics of binding interactions (the on-rate, kₐ, and the off-rate, kₔ).

Protocol Outline:

-

Chip Preparation: The purified target protein is immobilized onto the surface of a sensor chip.

-

Binding Measurement: The compound (analyte) is flowed over the chip surface at various concentrations. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

-

Data Analysis: The association (analyte flowing over) and dissociation (buffer flowing over) phases of the sensorgram are analyzed to determine the kinetic rate constants (kₐ and kₔ). The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.

Data Synthesis and Reporting

The culmination of this workflow is the synthesis of all data into a coherent MoA narrative. Quantitative data should be summarized for clarity.

Table 1: Summary of Bioactivity Data for this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical | Recombinant PRODH | IC₅₀ | 1.2 ± 0.3 µM |

| Biochemical | Recombinant P4HA1 | IC₅₀ | > 100 µM |

| Kinetics | Recombinant PRODH | Mode of Inhibition | Competitive (vs. Proline) |

| Cellular | HeLa Cell Viability | GI₅₀ | 8.5 ± 1.1 µM |

| Cellular | HEK293 Cell Viability | GI₅₀ | > 50 µM |

| Biophysical | PRODH (ITC) | Kᴅ | 2.5 ± 0.5 µM |

| Biophysical | PRODH (SPR) | Kᴅ | 2.1 ± 0.4 µM |

Data shown are for illustrative purposes only.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. aor.ca [aor.ca]

- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 17. bioivt.com [bioivt.com]

- 18. mdpi.com [mdpi.com]

- 19. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of pyrrolidine-based chiral auxiliaries

An In-Depth Technical Guide to the Discovery and Application of Pyrrolidine-Based Chiral Auxiliaries

Abstract

In the field of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling the conversion of prochiral substrates into enantiomerically enriched products. Among the most successful and enduring classes of these stereodirecting groups are those derived from the pyrrolidine scaffold. This guide provides a comprehensive overview of the discovery, mechanistic principles, and practical application of seminal pyrrolidine-based chiral auxiliaries, with a focus on the foundational work that established them as indispensable tools for researchers in organic chemistry and drug development.

Introduction: The Logic of Chiral Auxiliaries

Asymmetric synthesis is the art of selectively creating one enantiomer of a chiral molecule over the other. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to reveal the desired enantiomerically enriched product. The auxiliary itself can then be recovered for reuse, making the process economically viable.

The effectiveness of a chiral auxiliary hinges on several key principles:

-

Ease of Attachment and Cleavage: The auxiliary must be attached to the substrate and later removed under mild conditions that do not racemize the newly formed stereocenter.

-

High Stereodirecting Power: It must effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less-hindered face.

-

Conformational Rigidity: A well-defined and rigid transition state is essential for high fidelity in stereochemical communication.

Pyrrolidine, a five-membered saturated heterocycle, has emerged as a "privileged" scaffold for chiral auxiliaries. Its inherent chirality when derived from natural sources like the amino acid L-proline, combined with its conformational rigidity, provides an excellent platform for creating a predictable and well-ordered stereochemical environment.

Foundational Discoveries: The Pioneers of Pyrrolidine Auxiliaries

The development of practical and reliable pyrrolidine-based auxiliaries in the late 1970s and early 1980s marked a turning point in asymmetric synthesis. The work of Dieter Enders and David A. Evans, in particular, laid the groundwork for decades of research and application.

Enders' Hydrazone Chemistry: The Dawn of SAMP/RAMP

In 1976, Dieter Enders and H. Eichenauer reported a groundbreaking method for the asymmetric alkylation of ketones and aldehydes. Their approach involved the use of chiral hydrazones derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).

The core innovation was the conversion of a prochiral ketone into a chiral SAMP-hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a lithiated aza-enolate. This intermediate is the key to stereocontrol. The lithium cation is chelated by both the nitrogen of the aza-enolate and the oxygen atom of the methoxymethyl side chain. This chelation creates a rigid, planar five-membered ring structure that effectively blocks one face of the molecule.

The electrophile (e.g., an alkyl halide) is then introduced. Due to severe steric hindrance from the pyrrolidine ring on the top face, the electrophile can only approach from the less-hindered bottom face.[1] This high degree of facial selectivity leads to the formation of a new stereocenter with a predictable absolute configuration. Finally, the auxiliary is cleaved, typically by ozonolysis or hydrolysis, to release the α-alkylated ketone in high enantiomeric excess and regenerate the SAMP or RAMP auxiliary.[2][3]

The power of this method lies in its reliability and broad applicability to a wide range of aldehydes and ketones, making it a cornerstone of asymmetric synthesis for natural product construction.[4]

Prolinol Derivatives and the Logic of Acyclic Stereocontrol

While the most famous auxiliaries developed by David A. Evans are the oxazolidinones, his work was deeply rooted in the principles of acyclic stereocontrol using amino acid derivatives, including those from proline. (S)-Prolinol, the alcohol derived from the reduction of L-proline, is a quintessential C2-symmetric chiral building block.

Auxiliaries derived from prolinol operate on a similar principle of creating a rigid, chelated transition state. For instance, when an N-acyl prolinol derivative is converted to its enolate, the metal cation (often lithium or a Lewis acidic boron atom) coordinates with both the enolate oxygen and the acyl oxygen. This coordination, coupled with the inherent steric bias of the pyrrolidine ring, forces the enolate to adopt a specific conformation, thereby directing the approach of an electrophile to a single face. This fundamental concept of Lewis acid-promoted chelation to create a rigid transition state is a recurring theme in modern asymmetric catalysis.

Mechanistic Principles: Visualizing Stereocontrol

The remarkable stereoselectivity of pyrrolidine-based auxiliaries is not magic; it is the result of well-defined, low-energy transition states. The key is the formation of a rigid bicyclic system through chelation.

In the case of Enders' SAMP-hydrazone alkylation, the lithiated aza-enolate is the critical intermediate. The lithium ion is coordinated by the aza-enolate nitrogen and the ether oxygen of the auxiliary's side chain. This locks the conformation of the system. The bulky pyrrolidine ring then acts as a steric shield, blocking the syn-face. Consequently, the electrophile is forced to approach from the anti-face, leading to a predictable stereochemical outcome.[5]

Caption: Transition state model showing stereodirecting effect.

Experimental Protocols and Data

To translate theory into practice, precise experimental execution is critical. The following protocol outlines a general procedure for the asymmetric α-alkylation of a ketone using SAMP, a method extensively documented and validated since its inception.[6]

Step-by-Step Workflow for Asymmetric Alkylation

Caption: General experimental workflow for asymmetric alkylation.

Protocol Details:

-

Hydrazone Formation: A flask is charged with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.0 eq.) and the desired ketone (1.1-1.2 eq.). The mixture is stirred, often neat or in a solvent like THF, under an inert atmosphere (e.g., Argon) and typically warmed (e.g., 60 °C) overnight. The resulting hydrazone is then purified, often by distillation or chromatography.[6]

-

Deprotonation (Aza-enolate formation): The purified hydrazone is dissolved in a dry ethereal solvent (e.g., THF) and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The mixture is then cooled to a very low temperature, often -78 °C or even -110 °C, to ensure complete and regioselective deprotonation.[2]

-

Alkylation: The electrophile (e.g., an alkyl iodide or benzyl bromide) (1.1-1.2 eq.) is added slowly to the cold aza-enolate solution. The reaction is maintained at low temperature for several hours and then allowed to warm slowly to room temperature overnight.[2]

-

Work-up and Cleavage: The reaction is quenched (e.g., with water) and the crude alkylated hydrazone is extracted. The chiral auxiliary is then cleaved. A common and effective method is ozonolysis: the alkylated hydrazone is dissolved in a solvent like dichloromethane, cooled to -78 °C, and ozone is bubbled through the solution until a persistent blue color indicates completion. Reductive work-up (e.g., with dimethyl sulfide) followed by purification yields the α-alkylated ketone.[6] Alternatively, hydrolysis with acids like oxalic acid can be used.[7]

Performance Data: A Quantitative Look

The utility of these auxiliaries is demonstrated by the consistently high levels of stereoselectivity achieved across various substrates.

| Ketone | Electrophile (R-X) | Product Configuration | Yield (%) | e.e. (%) | Reference |

| Cyclohexanone | CH₃I | (R) | 75 | >95 | Enders, 1985 |

| Propiophenone | CH₃CH₂I | (S) | 81 | 98 | Enders, 1985 |

| 3-Pentanone | CH₃(CH₂)₂CH₂Br | (S) | 90 | >96 | [6] |

| Oxetan-3-one | Benzyl Bromide | (S) | 70 | 84 | [7] |

Conclusion and Future Outlook

The discovery and development of pyrrolidine-based chiral auxiliaries, particularly the SAMP/RAMP system, were transformative events in organic synthesis. They provided chemists with a robust and predictable method for constructing stereochemically complex molecules with high fidelity. The principles established through this early work—namely the power of chelation to enforce conformational rigidity in a transition state—continue to influence the design of modern asymmetric catalysts. While catalytic asymmetric methods have become increasingly prevalent, the reliability and broad substrate scope of chiral auxiliaries ensure that they remain an indispensable tool in the arsenal of the synthetic chemist, particularly for challenging transformations and in the scale-up synthesis of pharmaceutical intermediates.

References

- 1. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. web.mit.edu [web.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

Stereochemistry and optical rotation of (S)-benzyl pyrrolidine-2-carboxylate

An In-Depth Technical Guide to the Stereochemistry and Optical Rotation of (S)-benzyl pyrrolidine-2-carboxylate

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry and asymmetric synthesis, the pyrrolidine ring system stands as a privileged scaffold. Its rigid, cyclic structure provides a conformational constraint that is invaluable for designing molecules with specific three-dimensional orientations required for biological activity.[1][2] Among the vast array of pyrrolidine derivatives, (S)-benzyl pyrrolidine-2-carboxylate, an ester of the naturally occurring amino acid L-proline, is a cornerstone building block. Its defined stereochemistry and versatile chemical handles make it a critical intermediate in the synthesis of complex pharmaceuticals, chiral ligands, and organocatalysts.

This guide provides an in-depth exploration of the stereochemical properties of (S)-benzyl pyrrolidine-2-carboxylate, the principles and practice of its optical rotation measurement, and the analytical methodologies required to ensure its enantiomeric purity. It is intended for researchers, scientists, and drug development professionals who rely on the precise stereochemical integrity of such chiral molecules.

Part 1: The Stereochemical Architecture

The biological and chemical properties of a chiral molecule are dictated by the specific spatial arrangement of its atoms. For (S)-benzyl pyrrolidine-2-carboxylate, this arrangement is defined by a single stereocenter.

The C2 Chiral Center and Cahn-Ingold-Prelog (CIP) Assignment

The source of chirality in (S)-benzyl pyrrolidine-2-carboxylate is the carbon atom at the 2-position (C2) of the pyrrolidine ring. This carbon is bonded to four different substituent groups, rendering it a stereocenter. The absolute configuration is assigned the (S) descriptor based on the Cahn-Ingold-Prelog (CIP) priority rules:

-

Identify the Substituents: The four groups attached to the C2 chiral center are:

-

The nitrogen atom of the pyrrolidine ring.

-

The carboxylate group (-COOBn).

-

The C3 methylene group of the ring (-CH₂-).

-

A hydrogen atom (-H).

-

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic number equals higher priority.

-

Priority 1: The Nitrogen atom (atomic number 7).

-

Priority 2: The Carbon of the carboxylate group (atomic number 6). This carbon is further bonded to two oxygen atoms, giving it precedence over the C3 methylene carbon.

-

Priority 3: The Carbon of the C3 methylene group (atomic number 6).

-

Priority 4: The Hydrogen atom (atomic number 1).

-

-

Determine Configuration: By orienting the molecule so that the lowest priority group (the hydrogen atom) points away from the observer, the sequence from priority 1 to 2 to 3 traces a counter-clockwise path. This defines the stereocenter as (S).

Caption: CIP priority assignment for (S)-benzyl pyrrolidine-2-carboxylate.

Conformational Rigidity and Ring Pucker

The cyclic nature of the pyrrolidine ring significantly restricts the molecule's conformational freedom compared to acyclic analogues.[2] The five-membered ring is not planar and exists in puckered conformations, typically described as "endo" or "exo" (also referred to as "down" and "up" puckering). This puckering affects the dihedral angles of the protein backbone when the proline moiety is part of a peptide chain and influences the stereochemical outcome of reactions involving the ring.[1][3] The specific pucker can be influenced by substituents on the ring and the surrounding chemical environment.[3]

Part 2: Synthesis from the Chiral Pool

The most direct and reliable method to obtain enantiomerically pure (S)-benzyl pyrrolidine-2-carboxylate is to start from a readily available chiral precursor. L-Proline, the natural (S)-enantiomer, serves as the ideal starting material from the "chiral pool."

Synthetic Workflow: Fischer Esterification

The synthesis is typically achieved via a Fischer esterification of L-proline with benzyl alcohol, catalyzed by a strong acid. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the benzyl alcohol, and subsequent elimination of water to form the ester.

Caption: Synthetic workflow for (S)-benzyl pyrrolidine-2-carboxylate.

Experimental Protocol: Synthesis of (S)-benzyl pyrrolidine-2-carboxylate hydrochloride

-

Materials:

-

L-Proline

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether or as a gas)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-proline, benzyl alcohol (1.5-2.0 equivalents), p-TsOH (0.1 equivalents), and toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or until no more water is collected.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove the acidic catalyst and any unreacted L-proline.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester as an oil.

-

For purification and stable storage, dissolve the crude oil in anhydrous diethyl ether and cool in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (or bubble HCl gas) with stirring. The hydrochloride salt will precipitate as a white solid.[4][5]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-benzyl pyrrolidine-2-carboxylate hydrochloride.[4][5][6]

-

Part 3: Optical Rotation - A Macroscopic View of Chirality

Optical rotation is the defining physical property of a chiral compound, representing the macroscopic manifestation of its molecular asymmetry.[7] It is a critical parameter for initial characterization and quality control.

Principles of Polarimetry

Optical activity is the ability of a chiral substance to rotate the plane of linearly polarized light.[7] This rotation is measured using a polarimeter. The magnitude and direction of the rotation are dependent on the molecule's structure and the experimental conditions.

-

Dextrorotatory (+): Rotation of the plane of polarization to the right (clockwise).

-

Levorotatory (-): Rotation of the plane of polarization to the left (counter-clockwise).

The Specific Rotation [α] is a standardized, quantitative measure of a compound's optical activity, calculated using the Biot equation:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

T is the temperature in degrees Celsius (commonly 20°C or 25°C).

-

λ is the wavelength of the light, typically the sodium D-line (589 nm).

It is crucial to recognize that the specific rotation is highly sensitive to the solvent, temperature, and concentration, and these parameters must always be reported alongside the value.[8]

Caption: Principle of optical rotation measurement using a polarimeter.

Data Presentation: Specific Rotation

While the specific rotation for the free base or hydrochloride salt of (S)-benzyl pyrrolidine-2-carboxylate is not consistently published across a wide range of conditions, data for structurally related, protected proline derivatives illustrate the importance of reporting experimental parameters.

| Compound | Specific Rotation [α]D20 | Conditions |

| Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid | -23 ± 2° | c=1 in CHCl₃ |

Table based on data for a related compound.[9] The sign and magnitude of rotation are unique to each molecule's structure and the measurement conditions.

Part 4: Verification of Enantiomeric Purity

While optical rotation confirms that one enantiomer is in excess, it is not a precise tool for quantifying very high levels of enantiomeric purity (typically expressed as enantiomeric excess, ee). For this, chromatographic methods are the industry standard.

Chiral High-Performance Liquid Chromatography (HPLC)